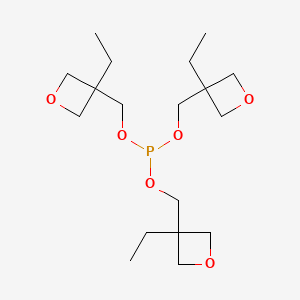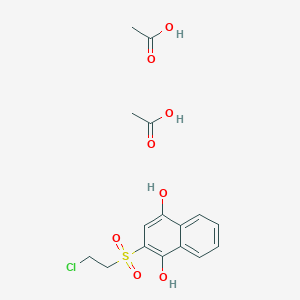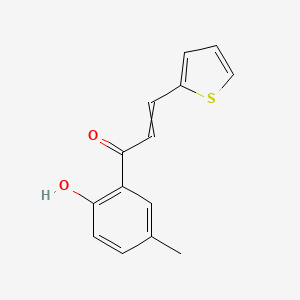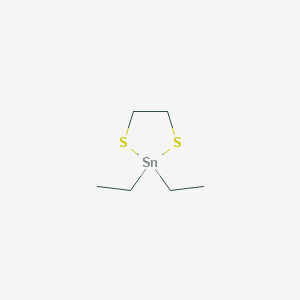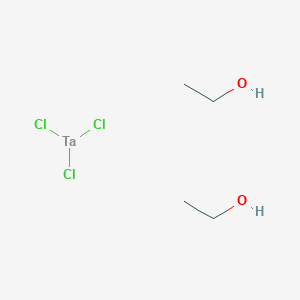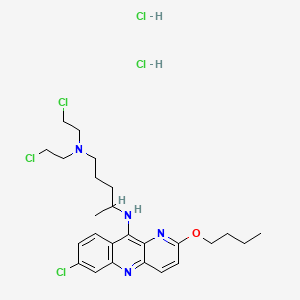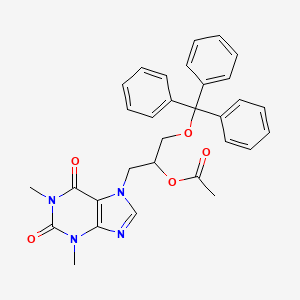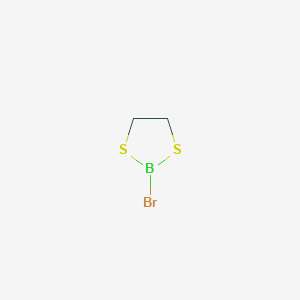
2-Bromo-1,3,2-dithiaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3,2-dithiaborolane is an organoboron compound that features a boron atom bonded to two sulfur atoms and one bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dithiaborolane can be synthesized through the reaction of boron trichloride with thiols in the presence of a brominating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-sulfur bonds. The general reaction scheme is as follows:
BCl3+2RSH+Br2→this compound+HCl+HBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,3,2-dithiaborolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Boron-sulfur oxides.
Reduction: 1,3,2-dithiaborolane.
Substitution: Various substituted dithiaborolanes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1,3,2-dithiaborolane has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The sulfur atoms enhance the reactivity of the boron center, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dithiaborolane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3,2-dithiaborolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Dioxaborolane: Contains oxygen atoms instead of sulfur, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-1,3,2-dithiaborolane is unique due to the presence of both boron and sulfur atoms, which confer distinct reactivity and potential applications. The bromine atom further enhances its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
37003-51-3 |
|---|---|
Molecular Formula |
C2H4BBrS2 |
Molecular Weight |
182.9 g/mol |
IUPAC Name |
2-bromo-1,3,2-dithiaborolane |
InChI |
InChI=1S/C2H4BBrS2/c4-3-5-1-2-6-3/h1-2H2 |
InChI Key |
LGRLLBFOQIKGQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


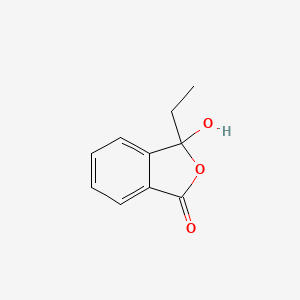


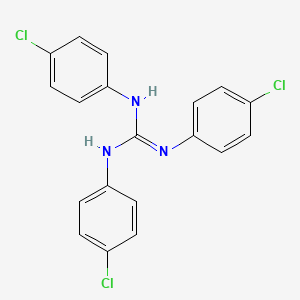
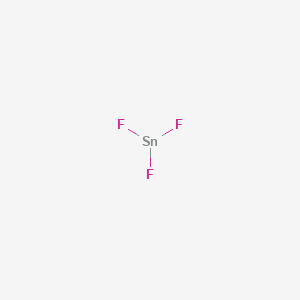
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
